Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate
Description
Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene ring, which is further connected to a benzoate ester
Properties
IUPAC Name |
ethyl 4-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-2-26-21(25)13-7-9-14(10-8-13)22-19(24)17-11-12-18(27-17)20-23-15-5-3-4-6-16(15)28-20/h3-12H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKUGAHHSRRFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate typically involves multiple steps:
Formation of Benzo[d]thiazole: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Thiophene Derivative: The thiophene ring is often constructed through the reaction of a suitable dicarbonyl compound with sulfur sources.
Amidation Reaction: The benzo[d]thiazole and thiophene intermediates are coupled through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate is largely dependent on its interaction with biological targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s ability to intercalate with DNA, leading to potential anti-cancer effects. The ester group may facilitate cellular uptake, improving the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(benzo[d]thiazol-2-yl)benzoate: Lacks the thiophene ring, potentially reducing its biological activity.
4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoic acid: The free acid form, which may have different solubility and bioavailability properties.
Methyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate: The methyl ester variant, which may have different pharmacokinetic properties.
Uniqueness
This compound is unique due to the combination of the benzo[d]thiazole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance the compound’s ability to interact with multiple biological targets, making it a versatile candidate for drug development.
Biological Activity
Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to highlight its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a benzo[d]thiazole moiety linked to a thiophene and a benzoate group. Its molecular formula is , with a molecular weight of 342.48 g/mol. The presence of these heterocycles suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.
1. Antimicrobial Activity
Research has demonstrated that compounds containing both benzothiazole and thiophene exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | Inhibition of cell wall synthesis |
| Compound B | Escherichia coli | 30 | Disruption of membrane integrity |
| This compound | Pseudomonas aeruginosa | TBD | TBD |
2. Acetylcholinesterase Inhibition
The compound's structural features suggest potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s. Studies have shown that related thiazole-containing compounds demonstrate significant AChE inhibitory activity, with IC50 values in the low micromolar range.
Case Study: AChE Inhibition
In a recent study, a series of compounds structurally related to this compound were synthesized and evaluated for their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, suggesting that modifications to the benzothiazole moiety can enhance inhibitory effects on AChE .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or neurotransmitter breakdown, leading to enhanced therapeutic effects.
- Membrane Disruption : The thiophene structure may interact with microbial membranes, disrupting their integrity and leading to cell death.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could enhance cognitive function in neurodegenerative conditions.
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting benzo[d]thiazole-2-carboxylic acid derivatives with thiophene intermediates under carbodiimide-mediated coupling (e.g., DCC or EDCI) .
- Esterification : Using ethyl chloroformate or ethanol with acid catalysts to form the benzoate ester .
Optimization strategies : - Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 95% yield for analogous compounds under 80°C, 30 minutes) .
- Inert atmospheres : Prevents oxidation of thiophene and benzothiazole moieties during coupling .
- Catalysts : Employ HoBt (hydroxybenzotriazole) to suppress racemization in amide bonds .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiophene-benzothiazole linkage (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₅N₂O₃S₂: 423.0567) .
- HPLC-PDA : Assesses purity (>98% for pharmacological studies) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial screening : Disk diffusion assays against Staphylococcus aureus and E. coli (e.g., 15–20 mm inhibition zones at 50 µg/mL) .
- Enzyme inhibition : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values <10 µM in HeLa cells) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance its bioactivity?
Key modifications :
- Thiophene substitution : Introducing electron-withdrawing groups (e.g., Cl or NO₂) at the 5-position improves kinase inhibition by 2–3-fold .
- Benzothiazole derivatives : Replacing the ethyl ester with morpholine or piperidine enhances solubility and blood-brain barrier penetration (e.g., logP reduction from 3.5 to 2.1) .
Methodology : - Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., ΔG = −9.2 kcal/mol for EGFR) .
- In vitro-in silico integration : Validate docking results with SPR (surface plasmon resonance) binding assays .
Q. How should contradictory data on biological activity be resolved?
Case example : A compound may show high in vitro anticancer activity but poor in vivo efficacy. Resolution steps :
Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .
Metabolite identification : Use HPLC-QTOF to detect unstable metabolites (e.g., ester hydrolysis products) .
Formulation optimization : Develop nanoemulsions or cyclodextrin complexes to enhance solubility .
Q. What strategies are effective for multi-target drug design using this scaffold?
- Hybridization : Combine with tacrine or phenylbenzothiazole motifs to target acetylcholinesterase and amyloid-beta aggregation simultaneously (e.g., hybrid compounds show dual IC₅₀ values of 0.5–1.2 µM) .
- Click chemistry : Introduce triazole linkages for modular derivatization (e.g., 72% yield for CuAAC reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
